molecular formula C14H11NO3 B015458 7-Ethoxyresorufin CAS No. 5725-91-7

7-Ethoxyresorufin

Cat. No. B015458
CAS RN: 5725-91-7
M. Wt: 241.24 g/mol
InChI Key: CRCWUBLTFGOMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

7-Ethoxyresorufin is synthesized to serve as a specific substrate for the assay of the hepatic microsomal O-dealkylation reaction, a process that involves the enzymatic conversion of 7-ethoxyresorufin to resorufin. This reaction is NADPH- and oxygen-dependent and involves cytochrome P-450 and NADPH-cytochrome c reductase (Burke & Mayer, 1974).

Molecular Structure Analysis

The molecular structure of 7-ethoxyresorufin enables its use in fluorescent assays due to the fluorescent properties of its metabolite, resorufin. The conversion of 7-ethoxyresorufin to resorufin by cytochrome P450 enzymes allows for direct fluorimetric assays, facilitating the study of enzyme kinetics and the impact of various inducers on enzyme activity.

Chemical Reactions and Properties

7-Ethoxyresorufin undergoes O-dealkylation, catalyzed by cytochrome P450 enzymes, to produce resorufin. This reaction is a key indicator of the enzyme's activity and is used in various research contexts to study the induction and inhibition of cytochrome P450 enzymes by different compounds (Burke & Mayer, 1974). The assay's sensitivity and specificity for cytochrome P450 enzymes make it a valuable tool in toxicology and pharmacology.

Physical Properties Analysis

The physical properties of 7-ethoxyresorufin, including its solubility and fluorescence characteristics, make it an ideal candidate for use in fluorometric assays. These assays are essential for measuring the activity of cytochrome P450 enzymes in various biological samples, providing insights into the metabolism of xenobiotics and the mechanisms of drug action and toxicity.

Chemical Properties Analysis

7-Ethoxyresorufin's chemical properties, including its reactivity and metabolism by cytochrome P450 enzymes, are central to its role in biochemical assays. The compound's ability to undergo specific metabolic reactions catalyzed by these enzymes allows researchers to study the enzyme's function, the effects of potential inhibitors, and the impact of genetic variations on enzyme activity.

Scientific Research Applications

  • Inhibition of Nitric Oxide-mediated Responses : 7-ethoxyresorufin can inhibit NO-mediated relaxations in rat aortic rings and nitrergic nerve stimulation-induced relaxations in rat anococcygeus muscles. This suggests its potential as a selective inhibitor of NO-mediated relaxations (Li & Rand, 1996).

  • Fluorimetric Assay of Hepatic Microsomal O-dealkylation : It serves as a model substrate for a direct fluorimetric assay of hepatic microsomal O-dealkylation, which is preferentially inducible by 3-methylcholanthrene in rat and hamster liver microsomes (Burke & Mayer, 1974).

  • Measuring Cytochrome P-450c Content : The level of 7-ethoxyresorufin metabolism in liver microsomes can measure cytochrome P-450c content, which is involved in the activation of potential carcinogenic and toxic substances (Grishanova AIu et al., 1988).

  • Characterization of Kinetic Parameters in Kidney Microsomes : A study developed a microscale enzymatic incubation method and sensitive UPLC-MS/MS assay to characterize kinetic parameters of 7-ethoxyresorufin O-deethylation (EROD) in kidney microsomes, providing insights into CYP1A1 (Chandnrashekar & Mehvar, 2020).

  • Enzymatic Analysis with CYP1A1, CYP1A2, and CYPB1 : A spectrofluorometric method using 7-ethoxyresorufin effectively determines its O-dealkylation catalyzed by these enzymes, aiding in understanding their role in environmental chemical metabolism (Chang & Waxman, 2006).

Safety And Hazards

When handling 7-Ethoxyresorufin, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The activity of the enzyme 7-ethoxy-resorufin-O-deethylase (EROD) has been extensively employed in biomonitoring studies of persistent organic pollutants (POPs) for more than a decade . This method can be employed in vitro and in vivo to assess the effects of drugs and toxic compounds on CYP1A1 enzyme . In aquatic biota, EROD activity is a sensitive biomarker of exposure to certain planar halogenated hydrocarbons and other structurally similar compounds .

properties

IUPAC Name

7-ethoxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-2-17-10-4-6-12-14(8-10)18-13-7-9(16)3-5-11(13)15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCWUBLTFGOMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205860
Record name Ethoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxyresorufin

CAS RN

5725-91-7
Record name 7-Ethoxyresorufin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5725-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxyresorufin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ETHOXYRESORUFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59AF853SW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethoxyresorufin
Reactant of Route 2
Reactant of Route 2
7-Ethoxyresorufin
Reactant of Route 3
Reactant of Route 3
7-Ethoxyresorufin
Reactant of Route 4
Reactant of Route 4
7-Ethoxyresorufin
Reactant of Route 5
Reactant of Route 5
7-Ethoxyresorufin
Reactant of Route 6
Reactant of Route 6
7-Ethoxyresorufin

Citations

For This Compound
11,800
Citations
RJ Pohl, JR Fouts - Analytical biochemistry, 1980 - Elsevier
The formation of resorufin from 7-ethoxyresorufin by microsomal mixed-function oxidase may be assayed rapidly by precipitating the protein in incubation mixtures with methanol and …
NC Bols, K Schirmer, EM Joyce, DG Dixon… - Ecotoxicology and …, 1999 - Elsevier
Along with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 24 unsubstituted polycyclic aromatic hydrocarbons (PAHs) were evaluated for their ability to induce 7-ethoxyresorufin-o-…
AV Klotz, JJ Stegeman, C Walsh - Analytical biochemistry, 1984 - Elsevier
… We have not uncovered any pitfalls in the visible 7-ethoxyresorufin O-deethylase assay. For instance… reduction is a transient on the 7-ethoxyresorufin Odeethylation reaction pathway, as …
A Behrens, K Schirmer, NC Bols, H Segner - Marine environmental …, 1998 - Elsevier
In vitro assays using isolated fish cells are increasingly used to measure the induction of cytochrome P4501A (CYP1A) and its associated enzyme activity, 7-ethoxyresorufin-O-…
H Fenet, E Gomez, D Rosain, C Casellas - Archives of environmental …, 2006 - Springer
This study investigated the contribution of two biomarkers, bile polycyclic aromatic hydrocarbon (PAH) metabolites and 7-ethoxyresorufin O-deethylase (EROD), activity in the …
GM Pacifici, SS Park, HV Gelboin… - Pharmacology & …, 1988 - Wiley Online Library
… with 7-ethoxyresorufin as … of 7ethoxyresorufin to 64 to 79 percent of control values. The other antibody had no effect on this or the other 0-deethylase activity. Thus, the 7-ethoxyresorufin …
B Heinrich-Hirsch, D Hofmann, J Webb, D Neubert - Archives of toxicology, 1990 - Springer
Since the chick embryoin ovo is susceptible to the action of some agents needing metabolic activation we studied the development of the activity of cytochrome P450-dependent …
HF Merk, H Mukhtar, B Schutte, I Kaufmann… - Biochemical and …, 1987 - Elsevier
… In this study HHR were found to possess cytochrome P-450-dependent 7ethoxyresorufin-0-deethylase (ERD) activity which measures cytochrome P-450 isoenzymes that are highly …
O Pelkonen, M Pasanen, H Kuha… - British journal of …, 1986 - Wiley Online Library
… The 7-ethoxyresorufin O-deethylase (ERDE) activity measurementwas carried out … 1 IU) and the substrate100 AM 7-ethoxyresorufin. Reaction was started by the addition of the substrate …
A Blanck, A Rane, R Toftgård, JÅ Gustafsson - Biochemical pharmacology, 1983 - Elsevier
Microsomal proteins from human fetal livers and mid-gestational and term placentas were stained for heme in an attempt to detect multiple forms of cytochrome P-450. In fetal liver …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.